2-(But-2-en-1-ylsulfonyl)furan
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Overview
Description
2-(But-2-en-1-ylsulfonyl)furan: belongs to the furan family of organic compounds. Its structure consists of a five-membered ring containing one oxygen atom and four carbon atoms. Furan derivatives have gained prominence in medicinal chemistry due to their therapeutic efficacy. The name “furan” originates from the Latin word “furfur,” meaning bran .
Preparation Methods
Synthetic Routes::
- One synthetic route involves the Suzuki–Miyaura cross-coupling reaction. Starting from 2-bromo-5-nitro furan, researchers can synthesize 2-(But-2-en-1-ylsulfonyl)furan by coupling it with various phenyl boronic acids under microwave irradiation .
- For industrial production, specific methods and conditions may vary. the synthetic route mentioned above provides a starting point for laboratory-scale preparation.
Chemical Reactions Analysis
Reactivity::
- Furan derivatives exhibit diverse reactivity due to their unique ring structure.
- Common reactions include oxidation, reduction, and substitution.
- Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO~4~) or Jones reagent (CrO~3~/H~2~SO~4~).
- Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
- Substitution: Nucleophilic substitution reactions with appropriate nucleophiles.
- The specific products depend on the reaction conditions. For example, reduction may yield saturated furan derivatives.
Scientific Research Applications
Chemistry: Used as building blocks for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antibacterial, antifungal).
Medicine: Explored for therapeutic applications (e.g., anti-inflammatory, anticancer).
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action for 2-(But-2-en-1-ylsulfonyl)furan depends on its specific application.
- Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other furan derivatives.
Similar Compounds: Explore related compounds, such as 2-furoic acid and other furan-based drugs.
Properties
Molecular Formula |
C8H10O3S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-[(E)-but-2-enyl]sulfonylfuran |
InChI |
InChI=1S/C8H10O3S/c1-2-3-7-12(9,10)8-5-4-6-11-8/h2-6H,7H2,1H3/b3-2+ |
InChI Key |
YUNOLDPHTHVNFO-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CS(=O)(=O)C1=CC=CO1 |
Canonical SMILES |
CC=CCS(=O)(=O)C1=CC=CO1 |
Origin of Product |
United States |
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